Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-
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Overview
Description
Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are bicyclic compounds containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- typically involves multistep reactions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or samarium triflate .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are preferred due to their efficiency and reduced waste generation . For instance, a three-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones under microwave irradiation has been reported to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidyl or benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar biological activities.
2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position, exhibiting diverse pharmacological properties.
Imidazo[2,1-b][1,3]benzothiazole Derivatives: These compounds have shown potential as radiosensitizers and anticancer agents.
Uniqueness
Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- stands out due to its unique piperidyl group, which enhances its biological activity and specificity. This structural feature allows for better interaction with molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N3OS2/c15-10-4-5-11-12(8-10)20-14(16-11)19-9-13(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,15H2 |
InChI Key |
WQTDOPDHMJQIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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